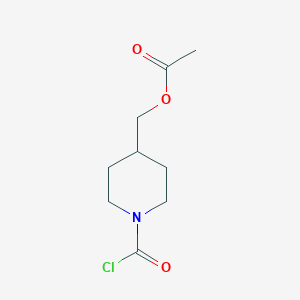

(1-碳酰氯哌啶-4-基)甲基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Esters, like the acetate group in your compound, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In a fashion similar to the aldol, one ester acts as a nucleophile while a second ester acts as the electrophile .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(1-Carbonochloridoylpiperidin-4-yl)methyl acetate” would depend on its specific structure. For example, methyl acetate, a related compound, is a flammable liquid with a characteristically pleasant smell .科学研究应用

环境友好型催化

一项研究重点介绍了一种环境友好的催化过程,涉及使用乙酸乙酯(一种有机溶剂)中的可回收高价碘(III)试剂的 TEMPO 催化的醇氧化系统。该过程展示了相关化合物在绿色化学应用中的效用,特别是在醇氧化为羰基化合物时具有高产率,展示了可持续工业应用的潜力 (Xiao‐Qiang Li & Chi Zhang,2009)。

结构分析和化学反应性

对像乙酸甲酯这样的化合物中双键附近旋转的障碍的研究揭示了酯和酰胺的结构动力学和反应性。此类研究对于理解影响各种领域(包括材料科学和分子设计)中复杂有机化合物行为和应用的基本化学性质至关重要 (K. B. Wiberg & K. Laidig,1987)。

生化应用

此外,对作为乙酰胆碱酯酶潜在体内底物的碳-11 标记哌啶酯的研究表明了哌啶基化合物的生物医学研究相关性,特别是在神经系统疾病的诊断和治疗剂开发中。此类化合物可以设计用于检查体内酶促水解的构效关系,表明了开发新型神经影像剂的途径 (T. Nguyen、S. Snyder 和 M. Kilbourn,1998)。

作用机制

Target of Action

The primary target of (1-Carbonochloridoylpiperidin-4-yl)methyl acetateAs an ester, it can be inferred that it may interact with various enzymes and proteins that are involved in ester metabolism .

Mode of Action

Esters, including (1-Carbonochloridoylpiperidin-4-yl)methyl acetate, generally undergo hydrolysis in the presence of water and an acid or base catalyst to form carboxylic acids and alcohols . This reaction is reversible and the equilibrium constant is close to one .

Biochemical Pathways

The biochemical pathways affected by (1-Carbonochloridoylpiperidin-4-yl)methyl acetateEsters are known to participate in various biochemical reactions, including ester hydrolysis, trans-esterification, and aminolysis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1-Carbonochloridoylpiperidin-4-yl)methyl acetateThey are metabolized primarily through hydrolysis and excreted as their corresponding carboxylic acids and alcohols .

Result of Action

The specific molecular and cellular effects of (1-Carbonochloridoylpiperidin-4-yl)methyl acetateThe hydrolysis of esters, including this compound, results in the formation of carboxylic acids and alcohols . These products can further participate in various biochemical reactions, potentially affecting cellular processes.

Action Environment

The action, efficacy, and stability of (1-Carbonochloridoylpiperidin-4-yl)methyl acetate can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of ester hydrolysis . Furthermore, temperature and the presence of catalysts can also influence the rate of ester hydrolysis .

安全和危害

未来方向

属性

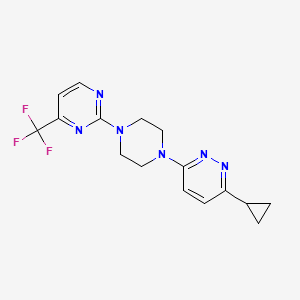

IUPAC Name |

(1-carbonochloridoylpiperidin-4-yl)methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO3/c1-7(12)14-6-8-2-4-11(5-3-8)9(10)13/h8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYPRDSJAAVRTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCN(CC1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Carbonochloridoylpiperidin-4-yl)methyl acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride](/img/structure/B2993963.png)

![4-[(4-Iodo-2-methylpyrazol-3-yl)methyl]morpholine](/img/structure/B2993964.png)

![2-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2993972.png)

![3-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2993977.png)

![N,N-dimethyl-N-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B2993981.png)

![[1-(3-Fluorophenyl)cyclohexyl]methanamine](/img/structure/B2993983.png)

![N-cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2993984.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2993985.png)

![2-[4-(2-phenoxyethoxy)phenyl]acetic Acid](/img/structure/B2993986.png)